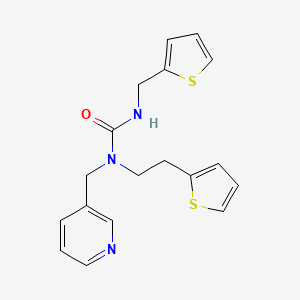

1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

This urea derivative features a pyridin-3-ylmethyl group and two thiophen-2-yl substituents. The dual thiophene moieties likely increase lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c22-18(20-13-17-6-3-11-24-17)21(9-7-16-5-2-10-23-16)14-15-4-1-8-19-12-15/h1-6,8,10-12H,7,9,13-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCTXKDDRHDHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the starting materials might include pyridin-3-ylmethyl isocyanate and a thiophen-2-ylmethylamine derivative.

Substitution Reactions: The thiophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions. These reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophenyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridinyl group can be reduced to piperidinyl under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and thiophenyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidinyl derivatives.

Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

Antiproliferative Activity

Research has indicated that derivatives of urea compounds exhibit antiproliferative effects against cancer cell lines. The structure of 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may allow it to inhibit cell proliferation effectively.

Case Study:

In a study focusing on similar compounds, it was found that certain urea derivatives can arrest the cell cycle at the G1 phase, leading to apoptosis in cancer cells. This suggests that the compound could be further explored for its potential as an anticancer agent .

Antiviral Properties

The compound's structure may also provide antiviral activity. Preliminary studies have shown that related thiophene-containing urea derivatives exhibit significant antiviral properties against various RNA viruses.

Research Findings:

Compounds similar to this urea derivative have demonstrated effective concentrations (EC50 values) ranging from 0.20 to 0.35 μM against viral strains, indicating strong potential for development as antiviral agents.

Anti-inflammatory Effects

The anti-inflammatory properties of urea derivatives are another area of interest. In vitro studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses.

Quantitative Analysis:

In assays measuring COX inhibition, related compounds have shown IC50 values between 0.034 and 0.052 μM, suggesting that 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may possess comparable anti-inflammatory efficacy .

Summary Table of Biological Activities

| Activity Type | Mechanism of Action | Effective Concentration (EC50/IC50) |

|---|---|---|

| Antiproliferative | Cell cycle arrest at G1 phase | Not specified |

| Antiviral | Inhibition of viral replication | 0.20 - 0.35 μM |

| Anti-inflammatory | Inhibition of COX enzymes | 0.034 - 0.052 μM |

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyridinyl and thiophenyl groups can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural differences among urea derivatives lie in substituent groups, which modulate melting points, solubility, and bioactivity.

Analysis :

Crystallographic and Conformational Insights

- Thiophene Ring Orientation : In benzimidazole analogs (), thiophene rings form dihedral angles of 36–39° with adjacent aromatic systems. Similar conformations in the target compound could influence packing efficiency and crystal stability .

- Intermolecular Interactions: Weaker C–H···N/S interactions observed in thiophene-containing crystals () suggest the target compound may form comparable non-covalent bonds, affecting solubility and solid-state properties .

Biological Activity

1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound notable for its unique structural features that integrate pyridine and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of the compound is , with a molecular weight of approximately 304.42 g/mol. The compound's structure allows for various interactions at the molecular level, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer proliferation and antimicrobial resistance. The mechanism of action may involve the modulation of signaling pathways that are crucial for cell survival and proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of urea compounds, similar to 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicated that certain urea derivatives showed IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, suggesting potent anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |

These findings indicate that compounds with similar structural characteristics may also possess significant anticancer activity.

Antimicrobial Activity

The potential antimicrobial properties of this compound are under investigation. Preliminary studies suggest that pyridine and thiophene derivatives can inhibit bacterial growth, although specific data on this compound's efficacy remains limited. The presence of thiophene rings is often associated with enhanced antimicrobial activity due to their ability to interact with bacterial membranes.

Case Studies

A notable study explored a series of urea derivatives for their biological activity against multiple cancer cell lines. The results indicated that modifications in the urea structure could lead to varying degrees of antiproliferative effects, highlighting the importance of structure-activity relationships (SAR) in drug design .

In another case study focused on immune modulation, certain derivatives were tested for their ability to enhance immune responses in mouse splenocytes, demonstrating a potential role in immunotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.